Bisphosphocin nu-3

Description

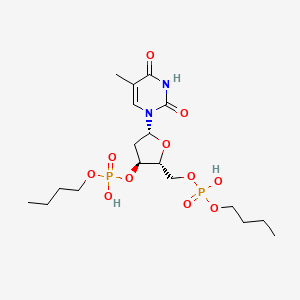

Structure

3D Structure

Properties

CAS No. |

403717-06-6 |

|---|---|

Molecular Formula |

C18H32N2O11P2 |

Molecular Weight |

514.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-[butoxy(hydroxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butyl hydrogen phosphate |

InChI |

InChI=1S/C18H32N2O11P2/c1-4-6-8-27-32(23,24)29-12-15-14(31-33(25,26)28-9-7-5-2)10-16(30-15)20-11-13(3)17(21)19-18(20)22/h11,14-16H,4-10,12H2,1-3H3,(H,23,24)(H,25,26)(H,19,21,22)/t14-,15+,16+/m0/s1 |

InChI Key |

ZXQBUNYVGNOEBQ-ARFHVFGLSA-N |

Isomeric SMILES |

CCCCOP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OP(=O)(O)OCCCC |

Canonical SMILES |

CCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OP(=O)(O)OCCCC |

Origin of Product |

United States |

Bisphosphocin Nu 3: a Prototype Antimicrobial Agent

Molecular Characterization as a Modified Nucleotide

Bisphosphocin Nu-3 is a synthetic, protonated modified nucleotide. glpbio.comhodoodo.cominvivochem.com It belongs to a novel class of proprietary nucleic acid-based drugs known as "Nubiotics". nus.edu.sg This class of compounds consists of synthetic oligonucleotides and nucleotides designed with nuclease-resistant backbones. nus.edu.sg The structure is fully protonated, a feature intended to enhance its uptake by bacterial cells. nus.edu.sg

The specific chemical structure of this compound is [butyl-phosphate-5'-thymidine-3'-phosphate-butyl]. nus.edu.sgresearchgate.net This modification of a standard thymidine (B127349) nucleotide confers unique properties to the molecule, distinguishing it from naturally occurring nucleotides. Its molecular formula and weight have been identified, providing a clear chemical identity for this antimicrobial agent. nus.edu.sgmedkoo.com

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | ((2R,3S,5R)-3-((butoxy(hydroxy)phosphoryl)oxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl butyl hydrogen phosphate (B84403) | medkoo.com |

| Synonyms | NU-3, Bisphosphonate NU-3 | glpbio.cominvivochem.com |

| Molecular Formula | C18H32N2O11P2 | nus.edu.sgmedkoo.com |

| Molecular Weight | 514.4 g/mol | medkoo.com |

| Compound Class | Nubiotics, Modified Nucleotide | nus.edu.sg |

Significance in the Context of Emerging Antimicrobial Strategies

This compound represents a significant development in the search for new antimicrobial strategies, primarily due to its unique mechanism of action which diverges from conventional antibiotics. glpbio.com Research findings indicate that Nu-3 possesses a broad spectrum of antibacterial activity, showing effectiveness against Gram-positive, Gram-negative, and various resistant bacteria. glpbio.comnus.edu.sg

The primary mechanism of its bactericidal effect is the depolarization of the bacterial cell membrane. nus.edu.sgnih.gov Unlike many antibiotics that target processes like DNA, protein, or cell wall synthesis, this compound disrupts the membrane's electrical potential, leading to rapid bacterial cell death. nus.edu.sgresearchgate.netnih.gov Crucially, studies have demonstrated that Nu-3 does not inhibit DNA synthesis in tested bacteria. nus.edu.sg This distinct mode of action suggests that there is currently no known mechanism of resistance to the bisphosphocin class of compounds. biospace.comprnewswire.com

A particularly challenging area in antimicrobial therapy is the treatment of infections involving biofilms, where bacteria are encased in a protective matrix that makes them highly resistant to conventional antibiotics. This compound has shown a notable ability to penetrate bacterial biofilms and kill the encased bacteria. nih.govbiospace.com This capability, combined with its rapid killing rate and novel mechanism, positions it as a promising prototype for agents designed to combat difficult-to-treat, biofilm-associated infections and drug-resistant superbugs. nih.govbiospace.comprnewswire.com

Table 2: Mechanism of Action Profile

| Compound | Target/Mechanism | Class | Source |

|---|---|---|---|

| This compound | Bacterial Cell Membrane Depolarization | Nubiotic / Modified Nucleotide | nus.edu.sgnih.gov |

| Oxacillin (B1211168) | Cell Wall Synthesis Inhibition | Penicillin Antibiotic | nus.edu.sg |

| Vancomycin | Cell Wall Synthesis Inhibition | Glycopeptide Antibiotic | nus.edu.sg |

| Ciprofloxacin | DNA Synthesis Inhibition | Fluoroquinolone Antibiotic | nus.edu.sg |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) |

| Ciprofloxacin Hydrochloride |

| DiOC2(3) (3,3'-Diethyloxacarbocyanine Iodide) |

| Oxacillin |

| Thymidine |

Antimicrobial Spectrum and Efficacy of Bisphosphocin Nu 3

Activity Against Multidrug-Resistant Bacterial Strains

Other Antibiotic-Resistant Clinical Isolates

Bisphosphocin Nu-3 has shown notable activity against various antibiotic-resistant bacterial strains, addressing a critical unmet need in modern medicine. Studies have demonstrated its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, including strains that carry resistance genes such as NDM-1, and those identified within the ESKAPE pathogens group biospace.combiospace.comfirstwordpharma.comnih.govfirstwordpharma.com. For instance, Nu-3 has exhibited rapid bactericidal effects against NDM-1 positive Klebsiella pneumoniae and Escherichia coli, strains known to be resistant to multiple classes of antibiotics. In in vitro assays, Nu-3 achieved a greater than 5-log reduction in bacterial counts, equating to a 100% kill rate, within fifteen minutes of incubation at room temperature biospace.com. Furthermore, this compound has demonstrated a 100% kill rate against Staphylococcus epidermidis and Acinetobacter baumannii at a concentration of 170 U/ml, with exposure times as short as five minutes tandfonline.com. Comparative studies also suggest that the Minimum Inhibitory Concentrations (MICs) of Nu-3 against Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-susceptible Staphylococcus aureus (MSSA) are comparable, while the MICs for traditional antibiotics like Oxacillin (B1211168) and Vancomycin can vary significantly between tested bacteria glpbio.commedkoo.comnus.edu.sg. This consistent activity against resistant strains underscores the potential of this compound as a valuable therapeutic agent.

Efficacy Against Biofilm-Forming Bacteria

The ability of bacteria to form biofilms poses a significant challenge in treating chronic and recurrent infections. Biofilms are complex communities of microorganisms encased in a self-produced matrix, which confers enhanced resistance to antibiotics and host immune defenses nih.govgoogle.com. This compound has shown considerable promise in combating these resilient structures. Research indicates that Bisphosphocins, including Nu-3, are effective at killing bacteria that are established within biofilms biospace.comnih.gov. The compound's unique mechanism of action, which involves rapid bacterial cell membrane depolarization, contributes to its potency against bacteria regardless of their growth phase, thereby overcoming limitations faced by conventional antibiotics that often require actively growing cells biospace.comprnewswire.com.

Penetration and Disruption of Bacterial Biofilms

A key attribute of this compound is its demonstrated ability to penetrate bacterial biofilms and disrupt their integrity nih.govpatsnap.com. Unlike many traditional antibiotics that struggle to reach bacteria embedded deep within the protective biofilm matrix, Nu-3 has been shown to be more effective in accessing and eradicating these encased microorganisms nih.gov. Studies have reported that this compound exhibits a rapid bactericidal effect on biofilm-encased bacteria, achieving a 100% kill rate for multiple bacterial strains at specific concentrations and short exposure times tandfonline.com. This capability suggests that Nu-3 can effectively breach the biofilm structure and eliminate the bacteria within, a critical factor in treating biofilm-associated infections.

Impact on Biofilm-Associated Chronic Infections

The efficacy of this compound against biofilm-forming bacteria extends to its potential impact on chronic infections where biofilms are a primary contributing factor firstwordpharma.comtandfonline.com. Preclinical studies in animal models have affirmed the therapeutic efficacy of Nu-3 against chronic infections caused by biofilm-forming bacteria, such as Pseudomonas aeruginosa nih.govtandfonline.com. For example, aerosolized liposome-encapsulated Nu-3 demonstrated therapeutic efficacy against chronic P. aeruginosa pulmonary infections in animal models tandfonline.com. Furthermore, Bisphosphocins are considered particularly well-suited for treating infected diabetic foot ulcers, as these infections frequently involve both Gram-positive and Gram-negative bacteria embedded within biofilms firstwordpharma.com. The compound’s ability to eradicate slow-growing or stationary bacteria and biofilms makes it a promising candidate for addressing the persistent nature of chronic infections that are often refractory to conventional treatments biospace.com.

Mechanism of Antimicrobial Action of Bisphosphocin Nu 3

Cell Membrane Depolarization as the Primary Mechanism of Action

Laboratory studies have provided direct evidence of Bisphosphocin Nu-3's effect on bacterial membrane potential. In vitro biochemical analyses have confirmed that the bactericidal activity of bisphosphocins, including Nu-3, is mediated by the depolarization of the bacterial cell membrane. nih.gov Specific experimental assays have been employed to quantify these changes. For instance, studies on Staphylococcus aureus utilized the BacLight™ Bacterial Membrane Potential Kit to measure alterations in membrane potential following exposure to Nu-3. nus.edu.sg These experiments demonstrated that Nu-3 effectively causes bacterial cell membrane depolarization. nus.edu.sg This disruption of the membrane's electrical potential is a key initiating event in its antimicrobial action.

| Experimental Finding | Method/Assay Used | Bacterial Strain(s) | Reference |

| Causes bacterial cell membrane depolarization. | BacLight™ Bacterial Membrane Potential Kit | Staphylococcus aureus | nus.edu.sg |

| Bactericidal activity is mediated by depolarization of the bacterial cell membrane. | In vitro biochemical analysis | Not specified | nih.gov |

| Functions through a mechanism involving bacterial membrane depolarization. | In vitro studies | Not specified | prnewswire.com |

The depolarization of the cell membrane initiated by this compound leads to the physical disruption and subsequent lysis of the bacterial cell. pharmacompass.comlakewoodamedex.com This process results in rapid bacterial cell death. nih.govprnewswire.combiospace.com The disruption of the membrane integrity compromises the cell's ability to maintain its internal environment, leading to a loss of essential ions and molecules and ultimately, cell death. This direct action on the cell membrane is a hallmark of the bisphosphocin class of antimicrobials. lakewoodamedex.com

Rapid Bactericidal Kinetics

A defining characteristic of this compound is its rapid bactericidal activity. prnewswire.combiospace.com This swift killing action is a direct consequence of its membrane-disrupting mechanism.

Time-kill assays have demonstrated the remarkable speed at which this compound eradicates bacterial populations. In vitro studies have shown a significant reduction in bacterial counts within minutes of exposure. For example, Nu-3 has been shown to produce a greater than 5-log reduction in the counts of Klebsiella pneumoniae and Acinetobacter baumannii in as little as five minutes. prnewswire.com Similarly, against NDM-1 positive strains of Klebsiella pneumoniae and Escherichia coli, a greater than 5-log reduction (equivalent to a 100% kill) was achieved within a fifteen-minute incubation period at room temperature. biospace.com This rapid killing occurs in less time than it takes for these bacteria to replicate. prnewswire.combiospace.com

| Bacterial Strain | Time to >5-log Reduction | Reference |

| Klebsiella pneumoniae | 5 minutes | prnewswire.com |

| Acinetobacter baumannii | 5 minutes | prnewswire.com |

| NDM-1 positive Klebsiella pneumoniae BAA2146 | 15 minutes | biospace.com |

| NDM-1 positive Escherichia coli BAA2469 | 15 minutes | biospace.com |

The mechanism of this compound is fundamentally different from that of bacteriostatic antibiotics. Traditional antibiotics often work by inhibiting crucial metabolic pathways, such as DNA synthesis or protein production, which only inhibit bacterial growth. prnewswire.combiospace.com This approach requires prolonged exposure to be effective and is dependent on the bacteria being in an active growth cycle. prnewswire.combiospace.com In contrast, this compound is directly bactericidal, a characteristic that is independent of the bacterial growth cycle. prnewswire.combiospace.com This allows it to eradicate slow-growing or stationary bacteria, which are often tolerant to conventional antibiotics. prnewswire.combiospace.com Further underscoring this distinction, studies have shown that Nu-3 has no effect on DNA synthesis in tested bacteria. nus.edu.sg

Resistance Evasion Properties

The novel mechanism of action of this compound provides it with significant advantages in overcoming and preventing bacterial resistance. prnewswire.comprnewswire.combiospace.combiospace.com Because it targets the fundamental structure of the bacterial cell membrane rather than a specific protein or enzyme, the development of resistance through target mutation is considered less likely. prnewswire.combiospace.com The rapid rate of killing also limits the opportunity for bacteria to mutate and develop resistance. prnewswire.combiospace.com Currently, there is no known mechanism of resistance to the bisphosphocin class of antimicrobials. prnewswire.combiospace.com This suggests that compounds like Nu-3 could be effective against multi-drug resistant bacteria, including those that have developed resistance to multiple classes of antibiotics. biospace.com

Absence of Known Bacterial Resistance Mechanisms

A significant feature of this compound is the current lack of identified bacterial resistance mechanisms. biospace.comprnewswire.com This is largely attributed to its unique and rapid method of killing bacteria, which circumvents the pathways that typically lead to resistance development. prnewswire.combiospace.com

Traditional antibiotics often function by inhibiting specific metabolic or reproductive pathways in bacteria. This targeted approach, while effective, provides an opportunity for bacteria to develop resistance through genetic mutations that alter the target enzyme or pathway. prnewswire.combiospace.com In contrast, this compound's mechanism is not dependent on the bacterial growth cycle. prnewswire.combiospace.com

Research has shown that this compound is rapidly bactericidal, causing a greater than 5-log reduction in bacterial counts—equivalent to a 100% kill rate—in as little as fifteen minutes for some strains. biospace.com This rapid action is often faster than the time it takes for bacteria to replicate, thereby minimizing the window for resistance to emerge. biospace.com Studies have demonstrated this efficacy against multidrug-resistant bacteria, including those carrying the NDM-1 plasmid, which confers resistance to a broad range of beta-lactam antibiotics. biospace.comprnewswire.combiospace.com

The consistent minimum inhibitory concentration (MIC) values of Nu-3 against various strains of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA) further support the notion of a mechanism that is not easily overcome by common resistance strategies. nus.edu.sg This is in stark contrast to conventional antibiotics like oxacillin (B1211168) and vancomycin, which show variable MICs against these same bacteria. nus.edu.sg

Theoretical Basis for Sustained Antimicrobial Activity

The sustained antimicrobial activity of this compound is theoretically grounded in its multi-faceted and direct assault on bacterial cells. This approach is believed to be a key reason why the development of resistance is considered unlikely. biospace.comprnewswire.com

The primary mechanism of action involves the depolarization of the bacterial cell membrane. nih.govprnewswire.com Bisphosphocins, including Nu-3, are protonated molecules that interact with and disrupt the integrity of the bacterial membrane, leading to rapid cell death. nih.govlakewoodamedex.com This physical disruption is a difficult target for bacteria to evolve resistance against, as it would necessitate fundamental changes to their membrane structure. prnewswire.com

Furthermore, some evidence suggests that this compound also inhibits the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). ontosight.ai MraY is a critical enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. ontosight.ainih.gov By targeting this key enzyme, Nu-3 disrupts cell wall formation, leading to cell lysis and death. ontosight.ai The targeting of such a conserved and essential component of bacterial physiology contributes to its broad-spectrum activity and the low probability of resistance. nih.gov

The ability of this compound to eradicate slow-growing or stationary bacteria and to penetrate and kill bacteria within biofilms further underscores its potential for sustained activity. nih.govbiospace.comprnewswire.combiospace.com Biofilms are notoriously difficult to treat with conventional antibiotics, as the dormant state of the bacteria within them often renders them insusceptible to drugs that target active replication. prnewswire.com The fact that Nu-3's action is independent of the bacterial growth phase makes it a promising agent for treating persistent and chronic infections. prnewswire.combiospace.com

In-vitro studies have consistently highlighted the rapid and potent bactericidal nature of Nu-3 against a variety of challenging pathogens.

Interactive Data Table: In-vitro Bactericidal Activity of this compound

| Bacterial Strain | Time to >5-log Reduction (100% Kill) | Reference |

| Klebsiella pneumoniae | As little as 5 minutes | prnewswire.com |

| Acinetobacter baumannii | As little as 5 minutes | prnewswire.com |

| NDM-1 positive Klebsiella pneumoniae BAA2146 | 15 minutes | biospace.com |

| NDM-1 positive Escherichia coli BAA2469 | 15 minutes | biospace.com |

This rapid and comprehensive killing mechanism provides a strong theoretical basis for the sustained antimicrobial efficacy of this compound and its potential to be a valuable tool in the fight against antibiotic-resistant infections.

Preclinical Efficacy Studies of Bisphosphocin Nu 3

In Vitro Antimicrobial Activity Assessments

The in vitro efficacy of Bisphosphocin Nu-3 has been evaluated through a series of standardized microbiological assays to determine its spectrum of activity and bactericidal properties.

Minimum Inhibitory Concentration (MIC) studies were conducted in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines to ascertain the potency of this compound against a diverse panel of bacteria. nih.gov The compound has demonstrated a wide spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govglpbio.com Notably, the MIC values for Nu-3 against various strains of Meticillin-resistant Staphylococcus aureus (MRSA) and Meticillin-susceptible Staphylococcus aureus (MSSA) were found to be within a consistent and narrow range. nih.govglpbio.com This contrasts with conventional antibiotics like Oxacillin (B1211168) and Vancomycin, whose MICs can vary significantly among the same bacterial strains. nih.govglpbio.com

| Bacterial Type | Tested Strains | This compound MIC Range (µg/mL) |

| Gram-Positive | Staphylococcus aureus (including MRSA and MSSA) | Consistently within a narrow range |

| Gram-Negative | Pseudomonas aeruginosa | Data indicates susceptibility |

| Resistant Strains | NDM-1 positive Klebsiella pneumoniae & Escherichia coli | Susceptible |

This table is a representation of findings described in the literature; specific numerical ranges were not consistently provided in the source documents. nih.govglpbio.com

Studies have consistently demonstrated that this compound is directly and rapidly bactericidal. lakewoodamedex.com Its mechanism of action, which involves causing bacterial cell membrane depolarization, leads to rapid cell death rather than mere inhibition of growth. nih.govlakewoodamedex.com This potent bactericidal effect is evident in studies showing a significant reduction in bacterial viability. For instance, against New Delhi metallo-beta-lactamase-1 (NDM-1) producing Klebsiella pneumoniae and Escherichia coli, Nu-3 achieved a greater than 5-log reduction in bacterial counts, equivalent to a 100% kill rate. lakewoodamedex.com Similarly, a >5 log reduction was observed for Acinetobacter baumannii. The Minimum Bactericidal Concentrations (MBCs) are therefore understood to be low and proximate to the MIC values, a characteristic feature of potent bactericidal agents.

Time-kill kinetic studies have been performed to evaluate the speed at which this compound kills bacteria. nih.gov Analysis against strains like Staphylococcus aureus and Pseudomonas aeruginosa confirms a rapid bactericidal action. nih.gov Research has shown that for bacteria such as NDM-1 positive Klebsiella pneumoniae and Escherichia coli, a complete kill (>5-log reduction) occurs within a short fifteen-minute incubation period. lakewoodamedex.com For other pathogens like Klebsiella pneumoniae and Acinetobacter baumannii, this rapid killing effect was observed in as little as five minutes. lakewoodamedex.com This speed of activity is notably faster than the replication time of these bacteria, highlighting the compound's potent and immediate bactericidal effect. lakewoodamedex.com

A significant challenge in antimicrobial therapy is the ability of bacteria to form biofilms, which are notoriously resistant to conventional antibiotics. lakewoodamedex.com In vitro studies have demonstrated that this compound is highly effective at killing bacteria established within a biofilm. biospace.com The compound is capable of penetrating the biofilm matrix and eradicating the encased bacteria. lakewoodamedex.com This activity has been quantified against several biofilm-forming pathogens.

| Bacterial Strain | Nu-3 Concentration | Exposure Time | Outcome |

| Staphylococcus epidermidis | 170 U/ml | 10 minutes | 100% Kill Rate |

| Acinetobacter baumannii | 170 U/ml | 10 minutes | 100% Kill Rate |

| Pseudomonas aeruginosa | 170 U/ml | 10 minutes | 100% Kill Rate |

| Staphylococcus aureus | 170 U/ml | 10 minutes | 100% Kill Rate |

Data sourced from a study by Akiyoshi et al. as cited in a review by Wong et al. lakewoodamedex.com

In Vivo Efficacy in Animal Models of Bacterial Infection

Following promising in vitro results, the efficacy of this compound was assessed in established animal models of bacterial infections to evaluate its therapeutic potential in a physiological context.

This compound has been evaluated in mouse models of cutaneous infections, including burn and suture wounds. nih.govnih.gov In a mouse model of skin suture wounds infected with P. aeruginosa and S. aureus, topical application of Nu-3 in a glycerine solution demonstrated a dose-dependent inhibitory effect on bacterial growth. nih.gov

| Treatment Group | Bacterial Load Reduction (log10 CFU) vs. Control | Statistical Significance (p-value) |

| 1% Nu-3 Solution | 1 log | < 0.01 |

| 5% Nu-3 Solution | 2 log | < 0.001 |

| Ciprofloxacin Ointment | Comparable to 5% Nu-3 | Not specified |

Data from a mouse skin suture-wound infection model. nih.govlakewoodamedex.com

Furthermore, in a mouse model of burn wound infection caused by a highly pathogenic strain of P. aeruginosa, Nu-3 was found to be extremely efficacious. nih.govnih.gov Post-exposure treatment resulted in significantly improved survival rates compared to untreated controls. nih.gov

| Treatment Group | Route of Administration | Survival Rate |

| Nu-3 | Intravenous | 60% |

| Nu-2, Nu-4, Nu-5 | Intravenous / Subcutaneous / Topical | 60% to 100% |

| Untreated Control | N/A | 0% |

Data from a post-exposure treatment study in a mouse burn wound infection model. nih.govnus.edu.sg These results underscore the potential of this compound as an effective agent for treating localized skin and wound infections. nih.govnih.gov

Efficacy in Pulmonary Infection Models (e.g., chronic P. aeruginosa infections)

This compound has demonstrated significant efficacy in preclinical animal models of chronic pulmonary infections, particularly those caused by Pseudomonas aeruginosa, a bacterium notoriously difficult to treat, especially in the context of cystic fibrosis. bioworld.com Research has focused on liposomal formulations of Nu-3 to ensure sustained drug levels in the lungs and enhance penetration into bacterial biofilms. bioworld.com

A key study utilized a rat model of chronic P. aeruginosa infection, established by intratracheally administering bacteria enmeshed in agar (B569324) beads to mimic the persistent nature of lung infections in cystic fibrosis patients. bioworld.com Two weeks after infection, the animals were treated with an aerosolized, liposome-encapsulated formulation of Nu-3 (LE Nu-3). The results were compelling: four out of six rats treated with LE Nu-3 had no detectable bacterial growth in their right lungs, while the remaining two showed significantly reduced colony-forming units (CFUs). In contrast, all rats in the control group, which received aerosolized phosphate-buffered saline (PBS), maintained high bacterial loads. bioworld.com

Further validating these findings, a similar study was conducted in Balb/c mice with a chronic pulmonary infection caused by a ciprofloxacin-resistant strain of P. aeruginosa. bioworld.com Following a two-week infection period, the mice were treated with aerosolized LE Nu-3. Four days after treatment, a remarkable nine out of ten mice in the LE Nu-3 treated group showed an undetectable number of bacteria in their lungs. This was in stark contrast to the control group, where all mice treated with aerosolized PBS exhibited moderate bacterial loads. bioworld.com These findings underscore the potent efficacy of aerosolized LE Nu-3 against chronic pulmonary infections, even those caused by antibiotic-resistant strains of P. aeruginosa. bioworld.com

Interactive Data Table: Efficacy of Aerosolized LE Nu-3 in a Murine Model of Chronic P. aeruginosa Lung Infection

| Treatment Group | Number of Animals | Outcome |

| Aerosolized LE Nu-3 | 10 | 9 out of 10 mice with undetectable bacterial load in lungs |

| Aerosolized PBS (Control) | 8 | All 8 mice with moderate bacterial load in lungs |

Activity Against Specific Challenging Pathogens in Animal Models (e.g., Borrelia burgdorferi)

This compound has also been investigated for its activity against Borrelia burgdorferi, the spirochete bacterium that causes Lyme disease. bioworld.combiospace.com Initial findings have been promising, indicating that Nu-3 is effective at killing multiple forms of B. burgdorferi. biospace.com This has led to a research collaboration aimed at further characterizing the bactericidal activity of bisphosphocins against this pathogen and elucidating the underlying mechanism of action. biospace.com The goal of this collaboration is to identify a lead bisphosphocin candidate for potential preclinical development for the treatment of Lyme disease. biospace.com

However, based on publicly available information, detailed quantitative data from preclinical animal models of Borrelia burgdorferi infection treated with this compound have not yet been published. Specifics regarding the animal models used, treatment regimens, and efficacy endpoints such as the reduction in bacterial burden or resolution of disease signs are not available in the current body of scientific literature. Therefore, a data table summarizing these findings cannot be constructed at this time.

Comparative Research on Bisphosphocin Nu 3 and Conventional Antibiotics

Mechanistic Distinctions from Traditional Antibacterial Classes

Bisphosphocin Nu-3 and its parent class, bisphosphocins, operate via a mechanism fundamentally different from most conventional antibiotics. While traditional antibiotics typically target specific cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication, bisphosphocins exert their bactericidal effect through the rapid depolarization of the bacterial cell membrane prnewswire.comtandfonline.comnih.gov. This process leads to a swift disruption of essential cellular functions and ultimately cell death nih.gov.

Unlike many established antibiotics that inhibit bacterial growth and rely on the bacteria being in an active growth phase, bisphosphocins are directly bactericidal and their action is not dependent on the bacterial growth cycle prnewswire.combiospace.com. This means they can effectively target bacteria that are dormant or in a stationary phase, which are often less susceptible to conventional treatments prnewswire.com. Furthermore, bisphosphocins are described as small, protonated deoxynucleotide molecules designed for enhanced uptake by bacterial cells tandfonline.comnih.gov. Their chemical structure confers stability and resistance to degradation by nucleases tandfonline.com. Studies have shown that Nu-3 does not affect bacterial DNA synthesis but directly impacts the cell membrane potential nus.edu.sg. This distinct mechanism of action, centered on membrane integrity rather than specific biochemical pathways, sets bisphosphocins apart from traditional antibacterial classes like beta-lactams, aminoglycosides, or fluoroquinolones.

Advantages in Overcoming Conventional Antibiotic Resistance Pathways

The unique mechanism of action of this compound provides significant advantages in overcoming established pathways of conventional antibiotic resistance. Traditional antibiotics often fall prey to bacterial resistance mechanisms such as enzymatic inactivation (e.g., beta-lactamases), target modification, or active efflux pumps prnewswire.comtandfonline.com. Because bisphosphocins target the fundamental integrity of the bacterial cell membrane through depolarization, bacteria have not developed known resistance mechanisms against this class of compounds biospace.com.

This intrinsic resistance to common resistance strategies makes bisphosphocins particularly effective against multi-drug resistant (MDR) bacteria. For instance, Nu-3 has demonstrated potent activity against strains carrying the NDM-1 plasmid, rendering them resistant to multiple classes of antibiotics biospace.combiospace.com. Studies have shown Nu-3 to be effective against NDM-1 positive Klebsiella pneumoniae and Escherichia coli, which are often resistant to more than five classes of antibiotics biospace.com.

Moreover, bisphosphocins show enhanced efficacy against bacteria residing within biofilms and against slow-growing or stationary bacteria prnewswire.comnih.gov. Biofilms are a significant challenge in treating chronic infections, as the bacteria embedded within them are inherently more tolerant to antibiotics prnewswire.comnih.gov. Bisphosphocins are capable of penetrating these biofilms and rapidly killing the encased bacteria nih.gov.

The rapid bactericidal activity of Nu-3 is a key differentiator. It can achieve a significant reduction in bacterial counts much faster than the replication time of many bacteria prnewswire.com. For example, Nu-3 has demonstrated a >5 log reduction in bacterial counts for strains like Klebsiella pneumoniae and Acinetobacter baumannii within five minutes prnewswire.com. Similarly, it has shown a 100% kill rate for Staphylococcus epidermidis and Acinetobacter baumannii at 170 U/ml after only 5 minutes of exposure tandfonline.com. This rapid kill rate, coupled with its unique mechanism, suggests a reduced opportunity for bacteria to develop resistance or evade the compound prnewswire.combiospace.com.

Table 1: Comparative Bacterial Killing Efficacy of this compound

| Bacterial Strain(s) | Condition | Exposure Time | Efficacy Metric | Result | Reference |

| Klebsiella pneumoniae, Acinetobacter baumannii | In vitro | ≤ 5 minutes | Log reduction in bacterial counts | >5 log reduction | prnewswire.com |

| S. epidermidis, A. baumannii | In vitro | 5 minutes | Kill rate at 170 U/ml | 100% kill rate | tandfonline.com |

| Various bacterial strains (in biofilm) | In vitro | 10 minutes | Kill rate | 100% kill of all four tested bacterial strains | tandfonline.com |

| NDM-1 positive K. pneumoniae, E. coli | In vitro | 15 minutes | Log reduction in bacterial counts / Kill rate | >5 log reduction or 100% kill | biospace.com |

| P. aeruginosa, S. aureus (in suture wounds) | Mouse model | N/A | Log10 CFU reduction compared to control | 1% Nu-3: 1 log10 CFU reduction; 5% Nu-3: 2 log10 CFU reduction | tandfonline.com |

| Various bacterial strains (burn wound infection) | Animal model | N/A | Survival rate | 90–100% survival with NU-2, Nu-3, Nu-4 vs. 0% survival with saline control | tandfonline.com |

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Profile

| Bacterial Strain(s) | This compound MIC Range | Conventional Antibiotic MIC Range | Comparison Notes | Reference |

| MRSA, MSSA | Similar range | Oxacillin (B1211168), Vancomycin varied | Nu-3 exhibited comparable MIC values against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA), unlike Oxacillin and Vancomycin whose MICs varied between tested bacteria. | nus.edu.sgmedkoo.com |

Compound List:

this compound

Ciprofloxacin

Oxacillin

Vancomycin

NU-2

NU-4

NU-5

NU-8

Advanced Research Methodologies and Future Directions for Bisphosphocin Nu 3

Elucidation of Specific Molecular Targets Beyond Membrane Depolarization

The primary mechanism of action for Bisphosphocin Nu-3, and the broader bisphosphocin class, is the rapid depolarization of the bacterial cell membrane, leading to cell death biospace.combioworld.comlakewoodamedex.comacs.orgbiorxiv.orgnih.govtandfonline.com. This membrane-targeting approach is considered a significant advantage, as it is inherently difficult for bacteria to develop resistance against such fundamental disruptions acs.orgnih.gov. However, future research endeavors are focused on identifying any secondary or indirect molecular targets that may be affected by Nu-3. This involves in-depth investigations into cellular pathways and molecular interactions beyond the initial membrane disruption.

Investigation of Structure-Activity Relationships (SAR) within Bisphosphocins

Bisphosphocins are characterized as synthetic, protonated deoxynucleotide molecules biospace.combioworld.com. This compound, specifically, has a molecular formula of C18H32N2O11P2 and CAS Registry Number 403717-06-6 patsnap.comnus.edu.sg. The development of novel antimicrobial agents heavily relies on understanding how structural modifications influence biological activity, a field known as Structure-Activity Relationship (SAR) studies.

Future research will focus on systematically synthesizing a library of bisphosphocin analogs. These modifications will target various structural components, including the deoxynucleotide core, the phosphate (B84403) groups, and the attached alkyl chains. Each analog will be rigorously tested for its antimicrobial potency, spectrum of activity against a range of pathogens (including drug-resistant strains), and its ability to disrupt bacterial membranes. The objective is to identify specific structural features that are critical for potent antibacterial activity, membrane interaction, and favorable pharmacokinetic properties. Insights gained from these SAR studies will guide the rational design of next-generation bisphosphocins with enhanced therapeutic profiles and potentially broader applications. While direct SAR data tables for Nu-3 are not extensively published, such studies are a cornerstone of drug optimization in this class.

Strategies for Mitigating Potential Resistance Evolution

A significant advantage highlighted for the bisphosphocin class, including Nu-3, is the current absence of known resistance mechanisms lakewoodamedex.com. This is largely attributed to their unique mode of action, which targets the bacterial cell membrane—a fundamental component essential for bacterial survival and difficult to circumvent through evolutionary adaptation lakewoodamedex.comacs.orgnih.gov.

Despite this promising outlook, proactive strategies for mitigating potential resistance are paramount. Research efforts are directed towards:

Surveillance and Early Detection: Implementing robust monitoring systems in clinical and environmental settings to identify any nascent signs of resistance development.

Combination Therapies: Investigating the synergistic effects of this compound when used in conjunction with other antimicrobial agents or resistance-modulating compounds. Combining agents with distinct mechanisms of action is a proven strategy to prevent or delay the emergence of resistance tandfonline.comnih.govmdpi.comox.ac.uk.

Understanding Evolutionary Pathways: Studying bacterial adaptation mechanisms and evolutionary trajectories when exposed to sub-inhibitory concentrations of bisphosphocins to anticipate and preempt potential resistance mechanisms.

Novel Delivery Systems for Enhanced Antimicrobial Efficacy

The formulation and delivery of this compound present specific research challenges and opportunities. Optimal antimicrobial potency requires formulation at highly acidic pH levels (pH 2 or below) bioworld.comgoogle.com. While initial formulations were aqueous solutions, challenges with topical adherence and achieving sufficient local concentrations have spurred research into advanced delivery systems.

Current research is exploring:

pH-Stable Formulations: Developing novel excipients and formulation strategies that maintain the critical acidic pH while ensuring stability and patient tolerance for topical applications.

Enhanced Topical Delivery: Investigating advanced gel matrices, mucoadhesive polymers, and other topical carriers designed to improve the residence time and penetration of Nu-3 at infection sites.

Nanoparticle-Based Systems: Research into encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) is underway. These systems offer potential for controlled release, improved stability, and targeted delivery to infection sites, thereby enhancing local efficacy and potentially reducing off-target effects biospace.comdovepress.comnih.govmdpi.comjneonatalsurg.comdovepress.com. Liposome-encapsulated Nu-3 has shown promise for pulmonary infections biospace.com, and nanoparticle formulations are being explored for topical applications like diabetic foot ulcers.

Stimuli-Responsive Delivery: Designing systems that release Nu-3 in response to specific triggers present at the infection site, such as pH changes or enzymatic activity.

Collaborative Research and Development Initiatives in Antimicrobial Discovery

The advancement of this compound from discovery to potential therapeutic application is a testament to collaborative research and development efforts. Lakewood-Amedex, Inc. has been the primary driving force behind the development of the bisphosphocin platform lakewoodamedex.compatsnap.comgoogle.comprnewswire.combiospace.comlakewoodamedex.comaranzmedical.comprnewswire.comclinicalleader.comlakewoodamedex.com. These efforts have been significantly bolstered by collaborations with academic institutions, including Tufts University (Dr. Donna Akiyoshi) and the University of Jyväskylä, contributing crucial preclinical data and mechanistic insights biospace.combioworld.comlakewoodamedex.com.

Multiple clinical trials, spanning Phase 1/2a to Phase 2, have been conducted or are in progress, primarily focusing on the treatment of diabetic foot ulcers biorxiv.orgpatsnap.comnus.edu.sgprnewswire.combiospace.comlakewoodamedex.comaranzmedical.comprnewswire.comclinicalleader.com. These trials involve multi-center participation and highlight the importance of public-private partnerships in navigating the complex landscape of antimicrobial drug development. Future directions emphasize:

Strengthening Public-Private Partnerships: Continued collaboration between academic researchers, governmental bodies, and industry stakeholders is vital for accelerating the translation of promising compounds like this compound through the development pipeline.

Global AMR Initiatives: Engaging with global efforts to combat antimicrobial resistance (AMR) through data sharing, coordinated research, and the development of novel therapeutic strategies tandfonline.comnih.govmdpi.comwho.intwho.int.

Interdisciplinary Collaboration: Fostering partnerships among diverse scientific disciplines—including microbiology, medicinal chemistry, pharmacology, clinical medicine, and materials science—to comprehensively address the multifaceted challenges in antimicrobial discovery and development.

The ongoing research and collaborative spirit surrounding this compound underscore its potential to become a critical new weapon in the fight against drug-resistant bacterial infections.

Compound List:

this compound

Nu-3

Bisphosphocins (class)

Nubiotics (synonym for Bisphosphocins)

Nu-2

Nu-4

Nu-5

Nu-8

Q & A

Q. What is the proposed mechanism of action of Bisphosphocin NU-3 against bacterial pathogens?

this compound disrupts bacterial membrane potential rather than inhibiting DNA synthesis. In Staphylococcus aureus, NU-3 caused membrane depolarization within 2 hours at 2× MIC (minimum inhibitory concentration), as measured using the BacLight™ Bacterial Membrane Potential Kit. This was corroborated by a ratiometric red/green fluorescence decrease (similar to the proton ionophore CCCP), indicating loss of membrane integrity . Unlike ciprofloxacin, which targets DNA gyrase, NU-3 showed no inhibition of BrdU (5-Bromo-2'-deoxy-uridine) incorporation in DNA synthesis assays, confirming a distinct mechanism .

Q. What is the antibacterial spectrum of this compound?

NU-3 exhibits broad-spectrum activity against Gram-positive (e.g., methicillin-resistant S. aureus [MRSA], methicillin-susceptible S. aureus [MSSA]), Gram-negative (Pseudomonas aeruginosa), and multidrug-resistant strains. MIC values against MRSA isolates ranged between 2–4 µg/mL, comparable to its efficacy against MSSA, whereas oxacillin and vancomycin MICs varied significantly (e.g., oxacillin MICs: 0.25–256 µg/mL) . Time-kill assays demonstrated rapid bactericidal effects: a 1,000-fold reduction in P. aeruginosa CFU occurred within 4 hours at 2× MIC, outperforming ciprofloxacin at equivalent concentrations .

Q. How was this compound evaluated in preclinical infection models?

A mouse skin suture-wound model infected with S. aureus or P. aeruginosa was used. Topical application of 5% NU-3 in glycerin reduced bacterial CFU by 2 logs (vs. untreated controls, P < 0.001), matching the efficacy of ciprofloxacin ointment. Dose-response studies showed 1% NU-3 achieved a 1-log reduction, validating concentration-dependent activity .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in NU-3’s bactericidal kinetics?

While NU-3 shows rapid killing (S. aureus CFU elimination within 6 hours at 1× MIC), its membrane-targeting mechanism suggests potential variability under nutrient-rich vs. nutrient-poor conditions. Researchers should:

Q. How does NU-3’s efficacy in diabetic foot ulcer (DFU) trials inform translational research?

In a phase I/IIa randomized, double-blind trial (2017), 2% NU-3 gel reduced wound area by 65.5% (vs. 29.9% with placebo) in patients with infected DFUs. Key methodological considerations:

- Use standardized wound measurement tools (e.g., 3D imaging) to account for irregular ulcer shapes.

- Stratify patients by ulcer size and microbial load (e.g., qPCR quantification of S. aureus or P. aeruginosa) to isolate NU-3’s contribution .

- Monitor for delayed resistance via serial MIC testing of wound isolates pre-/post-treatment .

Q. What formulation challenges limit NU-3’s topical application, and how can they be addressed?

NU-3’s glycerin-based vehicle in preclinical studies may hinder tissue penetration. Advanced strategies include:

Q. How can researchers optimize experimental models to study NU-3’s activity against polymicrobial infections?

Standard mono-species models underestimate NU-3’s potential in complex wounds. Recommended approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.